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molecular formula C9H8O B147433 1-Phenyl-2-propyn-1-ol CAS No. 4187-87-5

1-Phenyl-2-propyn-1-ol

Cat. No. B147433
M. Wt: 132.16 g/mol
InChI Key: UIGLAZDLBZDVBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04076818

Procedure details

A solution of 1-phenyl-2-propyne-1-ol (34.2 g) in 50 ml acetone is cooled down to 0°, stirred under N2 and treated dropwise, over a period of 3 hours with a solution of chromium trioxide (17.5 g) in water (50 ml) and concentrated sulfuric acid (14.8 ml), keeping the temperature below 5° at all times. After the addition is complete, the mixture is stirred for another hour at 5°. The reaction mixture is then diluted with water (100 ml) and extracted with two 250-ml portions of ether. The organic extracts are combined, dried over anhydrous sodium sulfate, filtered and stripped to give a yellow product. A small amount dried on a porous plate gives a m.p. of 45°-47°.
Quantity
34.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Quantity
14.8 mL
Type
solvent
Reaction Step Three
Quantity
17.5 g
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([OH:10])[C:8]#[CH:9])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>CC(C)=O.O.S(=O)(=O)(O)O.[O-2].[O-2].[O-2].[Cr+6]>[C:1]1([C:7]([C:8]#[CH:9])=[O:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1 |f:4.5.6.7|

Inputs

Step One
Name
Quantity
34.2 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(C#C)O
Name
Quantity
50 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
50 mL
Type
solvent
Smiles
O
Name
Quantity
14.8 mL
Type
solvent
Smiles
S(O)(O)(=O)=O
Name
Quantity
17.5 g
Type
catalyst
Smiles
[O-2].[O-2].[O-2].[Cr+6]

Conditions

Stirring
Type
CUSTOM
Details
stirred under N2
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 5°
ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture is stirred for another hour at 5°
EXTRACTION
Type
EXTRACTION
Details
extracted with two 250-ml portions of ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
to give a yellow product
CUSTOM
Type
CUSTOM
Details
A small amount dried on a porous plate
CUSTOM
Type
CUSTOM
Details
gives a m.p. of 45°-47°

Outcomes

Product
Name
Type
Smiles
C1(=CC=CC=C1)C(=O)C#C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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